1-(Pyrrolidin-1-yl)prop-2-en-1-one
Overview
Description
1-(Pyrrolidin-1-yl)prop-2-en-1-one, also known as PVP or alpha-PVP, is a synthetic cathinone and a potent stimulant drug . It is a derivative of the natural stimulant cathinone found in the khat plant . It has a CAS Number of 42104-70-1 and a molecular weight of 125.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a prop-2-en-1-one group . The InChI code for this compound is 1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h2H,1,3-6H2 .It is stored at temperatures below -10°C . The compound has a molecular weight of 125.17 .
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives, including 1-(Pyrrolidin-1-yl)prop-2-en-1-one, are extensively utilized in medicinal chemistry to develop compounds for treating human diseases. The pyrrolidine ring's saturated scaffold offers several advantages, such as efficient exploration of pharmacophore space due to sp3-hybridization, contribution to the molecule's stereochemistry, and increased three-dimensional coverage. These characteristics have led to the synthesis of bioactive molecules with target selectivity, characterized by the pyrrolidine ring and its derivatives. This review highlights synthetic strategies and the structure-activity relationship (SAR) of these compounds, providing a comprehensive guide for medicinal chemists in the design of new pyrrolidine compounds with diverse biological profiles (Li Petri et al., 2021).
Pyrrolizidine Alkaloids and Health Risks
While not directly related to this compound, research on pyrrolizidine alkaloids (PAs) provides context on the broader family of compounds that include the pyrrolidine ring. PAs, particularly 1,2-dehydropyrrolizidine alkaloids, are known for their liver toxicity and potential genotoxic carcinogenicity. The review by Edgar et al. (2002) discusses the significance of PA-containing plants as a source of honey and the potential health risks associated with PA exposure through honey consumption, especially to infants and fetuses. This highlights the importance of understanding the biochemical properties and risks of compounds related to pyrrolidine (Edgar, Roeder, & Molyneux, 2002).
Stereochemistry and Pharmacological Profile Improvement
The stereochemistry of pyrrolidine derivatives, including phenylpiracetam, is crucial for their pharmacological profile. The review by Veinberg et al. (2015) emphasizes the importance of the stereochemistry of the pyrrolidine ring in the biological activity of drug candidates. The study provides evidence of the direct relationship between the configuration of the stereocenters and the biological properties of the respective enantiomers, justifying the selection of the most effective stereoisomer for drug development (Veinberg et al., 2015).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
17) and physical form (powder) suggest that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of 1-(Pyrrolidin-1-yl)prop-2-en-1-one can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability
Properties
IUPAC Name |
1-pyrrolidin-1-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h2H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPAQAXAZQUXBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31605-88-6 | |
Record name | Poly(N-acryloylpyrrolidine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31605-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30185495 | |
Record name | Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31605-88-6, 42104-70-1 | |
Record name | Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyrrolidin-1-yl)prop-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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